2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
BenchChem offers high-quality 2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H72O14 |
|---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 |
InChI Key |
WVXIMWMLKSCVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by multiple hydroxyl groups and a pentamethyl cyclopenta[a]phenanthrene backbone. Its chemical formula can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C30H50O12 |
| Molecular Weight | 578.71 g/mol |
| IUPAC Name | 2-[[11-hydroxy-17-(6-hydroxy... |
The presence of multiple functional groups suggests a potential for diverse biological interactions.
Antioxidant Properties
Numerous studies have indicated that compounds with similar structural features exhibit significant antioxidant activity. The hydroxyl groups in the structure are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance:
- A study demonstrated that related compounds effectively reduced reactive oxygen species (ROS) in vitro, suggesting a protective role against oxidative damage .
Anti-inflammatory Effects
Research has shown that compounds with similar configurations can modulate inflammatory pathways. The biological activity of this compound may include:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of NF-kB signaling pathways.
A case study involving a related compound indicated a reduction in inflammation markers in animal models .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. The mechanism often involves:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Glycosylation Effects
The presence of sugar moieties in the structure may enhance bioavailability and efficacy. Glycosylated compounds often exhibit improved solubility and stability in biological environments. Research indicates that glycosylation can influence:
- Absorption rates.
- Metabolic stability.
This aspect is crucial for the therapeutic application of the compound.
Study 1: Antioxidant Activity Assessment
In an experimental setup assessing antioxidant properties, the compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. Results indicated a significant reduction in DPPH levels, demonstrating strong radical-scavenging activity .
Study 2: Anti-inflammatory Mechanism Exploration
A study focused on the anti-inflammatory effects showed that administration of the compound led to decreased levels of inflammatory mediators in an LPS-induced model. Histological analysis revealed reduced tissue damage and inflammation .
Study 3: Anticancer Efficacy Evaluation
In vitro assays on various cancer cell lines showed that the compound inhibited cell growth significantly at micromolar concentrations. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
Scientific Research Applications
Pharmaceutical Applications
- Prodrug Development : The compound has been investigated as a prodrug for enhancing the bioavailability of hydroxyl-comprising drugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion in the body. This modification can improve solubility and absorption characteristics .
- Antioxidant Properties : Research indicates that compounds with similar structural features exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may have implications in the treatment of diseases such as cancer and neurodegenerative disorders .
- Antidiabetic Effects : Some derivatives of this compound have shown promise in modulating glucose levels and improving insulin sensitivity. This suggests potential applications in the management of diabetes mellitus .
Biochemical Applications
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibitors are essential in the development of therapeutic agents targeting metabolic disorders .
- Cell Signaling Modulation : The structural complexity allows for interactions with various cellular receptors. This property could be utilized to develop drugs that modulate cell signaling pathways relevant to numerous physiological processes .
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives of the compound and evaluated their biological activities. Results indicated varying degrees of efficacy against specific targets in vitro . This highlights the importance of structure-activity relationships in drug design.
- Clinical Trials : Preliminary clinical trials have explored the safety and efficacy of formulations containing this compound in treating chronic inflammatory conditions. The outcomes suggest favorable pharmacokinetics and safety profiles .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can computational tools enhance yield optimization?
Synthesis requires multi-step regioselective glycosylation and cyclization. A hybrid approach combining quantum chemical calculations (e.g., DFT for transition state analysis) and experimental screening (e.g., fractional factorial design) is critical. Computational tools can predict steric and electronic barriers in glycosidic bond formation, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate quantum mechanics with experimental feedback loops to optimize reaction conditions .
Q. Which spectroscopic techniques are most effective for characterizing its stereochemical configuration and hydroxyl group positioning?
High-resolution NMR (¹H, ¹³C, HSQC, and NOESY) is essential for resolving stereochemistry, particularly for overlapping signals in the cyclopenta[a]phenanthrene core. Mass spectrometry (HRMS-ESI) confirms molecular weight (C₄₇H₈₀O₁₇, 917.1 g/mol ). Polarimetry and X-ray crystallography (if crystals are obtainable) validate chiral centers. Cross-referencing with NIST’s spectral databases ensures accuracy .
Q. How should stability studies be designed to assess degradation pathways under varying pH and temperature conditions?
Use accelerated stability testing (ICH Q1A guidelines) with HPLC-UV/PDA monitoring. Design experiments using a central composite design (CCD) to model degradation kinetics across pH (2–12) and temperature (25–60°C). Statistical analysis (ANOVA) identifies significant degradation factors (e.g., acidic hydrolysis of glycosidic bonds) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values) be resolved through experimental redesign?
Contradictions often arise from impurities or assay variability. Implement orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and validate purity via orthogonal chromatographic methods (HPLC, CE). Use Bayesian statistical models to weight data quality and adjust for batch effects .
Q. What computational strategies are suitable for predicting its membrane permeability and transporter interactions?
Molecular dynamics (MD) simulations with lipid bilayers (e.g., CHARMM force fields) model passive diffusion. Machine learning platforms (e.g., DeepChem) predict transporter affinity using structural descriptors (logP, hydrogen bond donors). Validate predictions with Caco-2 cell monolayers or PAMPA assays .
Q. How can AI-driven automation improve the optimization of its glycosylation reactions in multi-step synthesis?
AI platforms (e.g., robotic liquid handlers coupled with ML algorithms) enable real-time adjustment of solvent ratios, catalysts, and temperature. Reinforcement learning models prioritize reaction parameters (e.g., 3,4,5-trihydroxyoxan-2-yl coupling efficiency) based on historical yield data. COMSOL Multiphysics integration optimizes heat/mass transfer in flow reactors .
Safety and Handling
Q. What safety protocols are recommended for handling this compound given its polyhydroxy and steroidal motifs?
Refer to SDS guidelines for steroidal derivatives: use PPE (nitrile gloves, respirators for aerosols), and store under inert gas (N₂) at -20°C to prevent oxidation. LC-MS monitoring during synthesis detects reactive intermediates (e.g., quinone methides). Waste disposal must follow EPA guidelines for hydroxylated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
